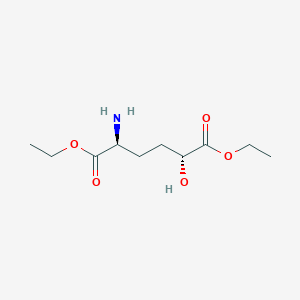

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate

Description

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate (CAS 2376143-32-5) is a chiral ester derivative of an α-amino acid, characterized by a hydroxy group at the 5th carbon and ethyl ester groups at the terminal carboxylates. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly for constructing collagen-related molecules like hydroxylysine derivatives . The (2S,5R) stereochemistry is essential for its biological relevance, as it mirrors the configuration of natural hydroxylysine found in collagen .

Properties

IUPAC Name |

diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8,12H,3-6,11H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJKEXWUEJHXIE-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl esters and amino alcohols.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact effectively with biological targets, making it a candidate for developing drugs aimed at treating various conditions, including metabolic disorders and neurological diseases. The compound's ability to modulate neurotransmitter systems has been noted, suggesting possible applications in treating depression and anxiety disorders .

Case Study: Antimalarial Activity

One notable application is in the synthesis of antimalarial drugs. Research indicates that derivatives of this compound can be utilized to create effective treatments against malaria by targeting the parasite's metabolic pathways . The synthesis of such derivatives often involves modifying the amino and hydroxy groups to enhance bioactivity and reduce toxicity.

Catalysis

Chiral Catalysts

this compound serves as a precursor for chiral catalysts in asymmetric synthesis. Its unique stereochemistry allows it to facilitate reactions with high enantioselectivity. Studies have shown that when used as a ligand in metal-catalyzed reactions, it can significantly improve the yield and selectivity of products .

| Catalyst Type | Reaction Type | Enantioselectivity | Reference |

|---|---|---|---|

| Rhodium Complex | Aziridination | 94% ee | |

| Rhodium Complex | Cyclopropanation | 98% ee |

Biochemical Research

Transporter Studies

The compound has been employed in studies focusing on monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Its derivatives exhibit high affinity for these transporters, making them valuable tools for understanding neurotransmitter dynamics and developing new antidepressants .

In Vitro Studies

In vitro studies have demonstrated that modifications to the hydroxy groups on the compound can enhance its binding affinity to target proteins involved in neurotransmitter transport. This characteristic is crucial for designing drugs that can effectively penetrate the blood-brain barrier and exert therapeutic effects on central nervous system disorders .

Summary of Findings

The applications of this compound span across several domains of research and development:

- Medicinal Chemistry : Potential drug candidate for metabolic and neurological disorders.

- Catalysis : Effective chiral ligand for asymmetric synthesis with high enantioselectivity.

- Biochemical Research : Valuable in studying neurotransmitter transport mechanisms.

Mechanism of Action

The mechanism of action of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to target molecules, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Functional Group Differences: The target compound’s diethyl ester groups enhance lipophilicity compared to the carboxylate in hydroxylysine, improving solubility in organic solvents . The hydrazone moiety in (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazone introduces reactivity for condensation reactions, unlike the ester or carboxylate groups in the other compounds .

Stereochemical Similarities :

- Both the target compound and (2S,5R)-5-hydroxylysine share the (2S,5R) configuration, critical for mimicking collagen’s structural motifs .

Key Findings :

Biological Activity

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from amino acid precursors and often requires specific stereochemical configurations to ensure biological efficacy.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit antiproliferative effects on mammalian cells. These effects are often linked to the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

- Neuroprotective Effects : There is emerging evidence suggesting that diethyl derivatives may offer neuroprotective benefits. This is particularly relevant in conditions characterized by oxidative stress and neuroinflammation, where such compounds could mitigate neuronal damage .

- Metabolic Pathways : The compound may interact with key metabolic pathways, influencing the levels of certain metabolites that are critical for cellular function. For instance, it has been noted that related compounds can affect the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular redox balance .

Case Studies

Several case studies have explored the effects of this compound:

- Cancer Treatment : In a study involving animal models, treatment with diethyl derivatives led to significant tumor regression within 24 hours post-administration. Tumors continued to decrease in size over the following days, indicating a sustained therapeutic effect .

- Neurodegenerative Disorders : Research has indicated that this compound may help reduce symptoms associated with neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammatory markers in rodent models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Utilize asymmetric catalysis or enzymatic resolution to control stereochemistry. Monitor reaction progress via HPLC coupled with chiral stationary phases to confirm enantiomeric excess . For purification, employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer. Characterize intermediates using -NMR and -NMR to verify structural integrity at each step .

Q. How can researchers validate the stability of This compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products using LC-MS and compare against impurity profiles from synthesis batches. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl and amino functional groups in this compound?

- Methodological Answer : Employ FT-IR to identify O–H (3200–3600 cm) and N–H (3300–3500 cm) stretching vibrations. Use -NMR with DO exchange to confirm the presence of exchangeable protons. For advanced confirmation, apply 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in the aliphatic region .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in nucleophilic or electrophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites (e.g., amino group nucleophilicity). Simulate reaction pathways using software like Gaussian or COMSOL Multiphysics to model transition states and activation energies. Validate predictions with kinetic experiments (e.g., rate constants via UV-Vis monitoring) .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed regioselectivity in derivatization reactions?

- Methodological Answer : Apply factorial design (e.g., 2 factorial experiments) to isolate variables influencing regioselectivity, such as solvent polarity, temperature, and catalyst loading. Use ANOVA to statistically analyze interactions between factors. Cross-reference results with in situ IR or Raman spectroscopy to detect transient intermediates .

Q. How can researchers optimize enantioselective catalysis for large-scale synthesis while minimizing racemization?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, salen complexes) under high-throughput conditions to identify catalysts with high enantiomeric excess (ee). Use microreactor technology to enhance mass transfer and reduce reaction time, thereby limiting racemization. Monitor ee dynamically via circular dichroism (CD) spectroscopy .

Q. What advanced separation techniques improve the resolution of diastereomeric byproducts during purification?

- Methodological Answer : Implement simulated moving bed (SMB) chromatography with cellulose-based chiral columns for continuous separation. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) using Design of Experiments (DoE). Validate purity via X-ray crystallography to confirm absolute configuration .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (). Pair with molecular docking simulations (AutoDock Vina) to predict binding poses. Validate hypotheses via site-directed mutagenesis of target proteins .

Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic or chromatographic data across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.